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molecular formula C10H6N2O2 B1296467 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile CAS No. 3842-20-4

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Cat. No. B1296467
M. Wt: 186.17 g/mol
InChI Key: KJTIDLYAIIARFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906546B2

Procedure details

32 g (0.217 mol) of isoindole-1,3-dione in 160 mL of DMF were treated with 11.75 g (0.294 mol, 1.35 eq) of NaH (60% in oil) over 45 min at 0° C. 22.17 g (0.294 mol, 1.35 eq) of chloro-acetonitrile were added, and the reaction was stirred over night. The reaction mixture was poured into 1.5 L of water, and the precipitate was collected by filtration, washed with Et2O and dried under high vacuum to afford 36.1 g (89%) of (1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetonitrile as a white solid, MS: 187 (MH+).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
22.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[NH:2]1.[H-].[Na+].Cl[CH2:15][C:16]#[N:17].O>CN(C=O)C>[O:11]=[C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[N:2]1[CH2:15][C:16]#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
11.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
22.17 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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